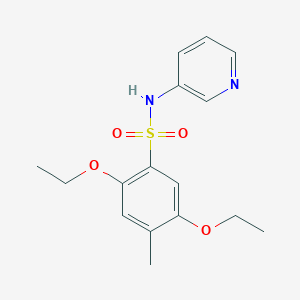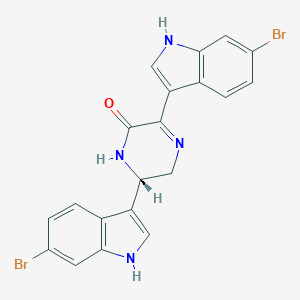
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide, also known as MEOP or N-(2-methylcyclohexyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, is a chemical compound that has been studied for its potential use in scientific research. MEOP belongs to the class of phenethylamines, which are known for their psychoactive effects. However, the focus of
Mechanism of Action
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide acts as a partial agonist for the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist would. This partial activation has been shown to result in a unique pattern of receptor signaling, which may be responsible for some of the compound's effects. Specifically, this compound has been shown to increase the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.
Biochemical and Physiological Effects
This compound's effects on the 5-HT2A receptor have been shown to result in a number of biochemical and physiological effects. For example, this compound has been shown to increase the release of the neurotransmitter dopamine in the prefrontal cortex, which may be responsible for some of its cognitive-enhancing effects. Additionally, this compound has been shown to increase the activity of the brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide in lab experiments is that it is a relatively selective agonist for the 5-HT2A receptor, meaning that its effects can be more easily attributed to this specific receptor. Additionally, this compound has been shown to have a longer duration of action than some other agonists, which may make it useful for studying longer-term effects. However, one limitation of using this compound is that it has not been extensively studied in humans, and its safety profile is not well understood.
Future Directions
There are a number of future directions that could be explored in the study of 2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide. For example, researchers could investigate the compound's effects on other neurotransmitter systems, or explore its potential use in treating psychiatric disorders such as depression or anxiety. Additionally, researchers could investigate the safety profile of this compound in more detail, both in animal models and in human subjects. Overall, this compound represents a promising tool for studying the role of the 5-HT2A receptor in the brain, and could have a number of potential applications in the field of neuroscience research.
Synthesis Methods
The synthesis of 2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is typically carried out in a solvent, such as dichloromethane or chloroform, and requires the use of a base, such as triethylamine, to neutralize the hydrogen chloride that is produced during the reaction. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been studied for its potential use as a research tool in the field of neuroscience. Specifically, this compound has been shown to act as a selective agonist for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood, cognition, and perception. By selectively activating this receptor, researchers can study its specific effects on these processes.
properties
Molecular Formula |
C16H25NO4S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-11-7-5-6-8-13(11)17-22(18,19)16-10-14(20-3)12(2)9-15(16)21-4/h9-11,13,17H,5-8H2,1-4H3 |
InChI Key |
FTQXBROXKDJONX-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)
![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)






![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)


